BP-897

Description

Propriétés

IUPAC Name |

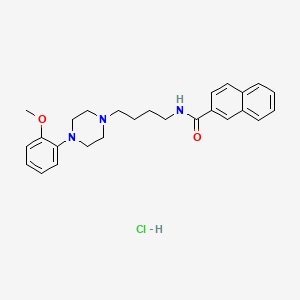

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O2.ClH/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23;/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWJGUZIZAPFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60953482 | |

| Record name | N-(4-(4-(2-Methoxyphenyl)-1-piperazinyl)butyl)-2-naphthalenecarboxamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314776-92-6 | |

| Record name | N-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]-2-naphthalenecarboxamide hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314776-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BP 897 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314776926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(4-(2-Methoxyphenyl)-1-piperazinyl)butyl)-2-naphthalenecarboxamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BP897 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BP-897 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20PLE5W821 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BP-897 and the Dopamine D3 Receptor: A Technical Overview of its Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of BP-897, a selective ligand for the dopamine D3 receptor (D3R). It is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the pharmacological properties of this compound. The guide synthesizes key quantitative data, outlines experimental methodologies, and visualizes the signaling pathways and experimental workflows associated with the characterization of this compound.

Introduction

This compound, chemically known as N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]naphthalene-2-carboxamide, is a compound that has garnered significant interest for its high affinity and selectivity for the dopamine D3 receptor.[1][2][3] The D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in brain regions associated with cognition, emotion, and reward.[4] This localization has made the D3 receptor a promising target for therapeutic interventions in neuropsychiatric disorders, including substance use disorders.[2][5] this compound has been extensively studied for its potential in treating cocaine addiction.[2][6]

The functional activity of this compound at the D3 receptor has been a subject of considerable investigation, with studies variously describing it as a partial agonist or an antagonist, depending on the experimental context and the specific functional assay employed.[5][7] This guide will delve into the nuances of its interaction with the D3 receptor, presenting the evidence for its dualistic pharmacological profile.

Quantitative Pharmacological Data

The pharmacological profile of this compound is defined by its high binding affinity for the dopamine D3 receptor and its selectivity over other dopamine receptor subtypes and other neurotransmitter receptors. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

| Dopamine D3 | 0.92 nM | Human | [1][2][3] |

| Dopamine D2 | 61 nM | Human | [1] |

| Dopamine D1 | 3 µM | Not Specified | [1] |

| Dopamine D4 | 0.3 µM | Not Specified | [1] |

| Serotonin 5-HT1A | 84 nM | Not Specified | [2][3] |

| Serotonin 5-HT7 | 345 nM | Not Specified | [1] |

| Adrenergic α1 | 60 nM | Not Specified | [2][3] |

| Adrenergic α2 | 83 nM | Not Specified | [2][3] |

Table 2: Functional Activity of this compound at the Dopamine D3 Receptor

| Functional Assay | Cell Line | Activity | Potency | Reference |

| Forskolin-induced cAMP accumulation | NG 108-15 | Partial Agonist | EC50 = 1 nM | [1] |

| Mitogenesis Assay | NG 108-15 | Agonist | Not Specified | [1] |

| Agonist-induced Acidification Rate | CHO | Antagonist | pIC50 = 9.43 | [2][3] |

| [³⁵S]GTPγS Binding | CHO | Antagonist | pIC50 = 9.51 | [2][3][7] |

| Quinpirole-induced Inhibition of Firing Rate | Substantia Nigra (in vivo) | Antagonist | DID50 = 1.1 mg/kg, i.v. | [7] |

| Microphysiometry | CHO | Antagonist | pKb = 9.43 | [8] |

Signaling Pathways and Mechanism of Action

Dopamine D3 receptors, like other D2-like receptors, primarily couple to the Gi/o family of G proteins.[4][9] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] However, the functional consequences of D3 receptor activation can be more complex, involving other signaling cascades.

The characterization of this compound has revealed a complex mechanism of action that is dependent on the cellular context and the specific signaling pathway being measured. In some cellular systems, such as NG 108-15 cells, this compound exhibits partial agonism by inhibiting forskolin-stimulated cAMP accumulation and stimulating mitogenesis.[1] Conversely, in other systems like CHO cells, this compound acts as an antagonist, potently inhibiting the effects of full agonists in assays measuring G-protein activation, such as [³⁵S]GTPγS binding and agonist-induced acidification rate.[2][3][7] In vivo electrophysiological studies further support an antagonist profile, where this compound reverses the inhibitory effect of the D2/D3 agonist quinpirole on the firing rate of dopaminergic neurons.[7] This phenomenon, where a ligand can act as an agonist or antagonist depending on the downstream signaling pathway being measured, is known as functional selectivity or biased agonism.[9]

Caption: Canonical Gi/o-coupled signaling pathway of the Dopamine D3 receptor.

Experimental Protocols

A thorough understanding of the mechanism of action of this compound necessitates a review of the experimental methodologies used for its characterization.

Radioligand Binding Assays

These assays are fundamental for determining the affinity (Ki) of a ligand for its receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the dopamine D3 receptor.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells) or from brain tissue.[10] This involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.[10]

-

Incubation: A constant concentration of a radiolabeled ligand with known affinity for the D3 receptor (e.g., [³H]-Spiperone) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (this compound).[11][12]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.[10][13]

-

Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.[10]

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Caption: General workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or partial agonist.

This assay directly measures the functional consequence of Gi/o-coupled receptor activation.

-

Objective: To assess the effect of this compound on adenylyl cyclase activity.

-

General Protocol:

-

Cell Culture: Cells expressing the D3 receptor (e.g., NG 108-15) are cultured to an appropriate confluency.[1][9]

-

Stimulation: The cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels.[1][14]

-

Compound Addition: Varying concentrations of this compound are added to the cells.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or enzyme-linked immunosorbent assay (ELISA).[9][14][15]

-

Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC50 (for agonists) or IC50 (for antagonists).

-

This assay provides a more proximal measure of G-protein activation following receptor stimulation.

-

Objective: To measure the effect of this compound on the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

-

General Protocol:

-

Membrane Preparation: Membranes from D3 receptor-expressing cells are prepared as in the binding assay.

-

Incubation: Membranes are incubated with [³⁵S]GTPγS and varying concentrations of this compound, in the presence or absence of a full agonist.[7]

-

Separation and Detection: The reaction is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.[7]

-

Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonism, while a lack of effect on basal binding and inhibition of agonist-stimulated binding indicates antagonism.[7]

-

Caption: Comparison of cAMP and [35S]GTPγS functional assay principles.

Conclusion

This compound is a high-affinity dopamine D3 receptor ligand with a complex pharmacological profile. While exhibiting high selectivity for the D3 receptor over other dopamine receptor subtypes, its functional activity is context-dependent, demonstrating partial agonism in some cellular assays and antagonism in others, as well as in vivo. This dualistic nature highlights the phenomenon of functional selectivity and underscores the importance of utilizing a comprehensive panel of assays to fully characterize the mechanism of action of a GPCR ligand. The preclinical data on this compound have been instrumental in validating the dopamine D3 receptor as a therapeutic target for conditions such as cocaine addiction. Further research into the specific signaling pathways preferentially modulated by this compound will be crucial for understanding its therapeutic potential and for the development of future D3 receptor-targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BP 897, partial dopamine D3 receptor agonists and cocaine [cocaine.wiki]

- 7. The dopamine D3 receptor partial agonist, BP 897, is an antagonist at human dopamine D3 receptors and at rat somatodendritic dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for antagonist activity of the dopamine D3 receptor partial agonist, BP 897, at human dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. ricerca.uniba.it [ricerca.uniba.it]

- 12. mdpi.com [mdpi.com]

- 13. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 14. resources.revvity.com [resources.revvity.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Dopamine D3 Receptor Partial Agonist Activity of BP-897

For Researchers, Scientists, and Drug Development Professionals

Abstract

BP-897, or N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-2-naphthylcarboxamide, is a selective and potent ligand for the dopamine D3 receptor.[1][2] It has been extensively investigated for its therapeutic potential, particularly in the context of substance use disorders, such as cocaine addiction.[3][4][5] A critical aspect of its pharmacological profile is its characterization as a partial agonist at the D3 receptor. However, the expression of its intrinsic activity is highly dependent on the experimental system and assay conditions, with some studies reporting antagonist activity.[3][4][6][7] This guide provides a comprehensive technical overview of this compound's D3 receptor partial agonist activity, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Pharmacological Profile: Quantitative Data

The pharmacological profile of this compound is defined by its high affinity and selectivity for the dopamine D3 receptor over the D2 receptor and other monoaminergic receptors.[3][4]

Receptor Binding Affinities

This compound demonstrates a potent binding affinity for the human dopamine D3 receptor, with a reported 70-fold selectivity over the D2 receptor.[2][3][4] Its affinity for other receptors, such as serotonergic and adrenergic subtypes, is notably lower.[3][4]

| Receptor Target | Ligand | Preparation | Ki (nM) | Reference(s) |

| Dopamine D3 (human) | [3H]spiroperidol | CHO Cells | 0.92 | [2][3][4] |

| Dopamine D2 (human) | [3H]spiperone | CHO / COS-7 Cells | 61 | [2] |

| Serotonin 5-HT1A | - | - | 84 | [3][4] |

| Adrenergic α1 | - | - | 60 | [3][4] |

| Adrenergic α2 | - | - | 83 | [3][4] |

Table 1: Receptor Binding Affinity Profile of this compound.

Functional Activity and Intrinsic Efficacy

The functional activity of this compound is a subject of considerable discussion. Depending on the cellular context and the specific functional assay employed, it exhibits properties ranging from partial agonism to full antagonism.[8] This highlights the complexity of its interaction with the D3 receptor and the subsequent cellular response.

| Assay Type | Cell Line | Parameter | Value | Reported Activity | Reference(s) |

| cAMP Inhibition | NG108-15 | EC50 | 1 nM | Partial Agonist | [2] |

| cAMP Inhibition | NG108-15 | Emax | 55% (vs. Quinpirole) | Partial Agonist | [2] |

| Mitogenesis ([3H]thymidine) | NG108-15 | EC50 | 3 nM | Partial Agonist | [2] |

| [35S]GTPγS Binding | CHO | pIC50 | 9.51 | Antagonist | [3][4][7] |

| Microphysiometry | CHO | pKb | 9.43 | Antagonist | [6] |

| Electrophysiology (in vivo) | Rat Substantia Nigra | EC50 / DID50 | 1.1 mg/kg (i.v.) | Antagonist | [3][4][7] |

Table 2: Functional Activity Profile of this compound at the Dopamine D3 Receptor.

Dopamine D3 Receptor Signaling

The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[9] Its canonical signaling pathway involves coupling to inhibitory G proteins (Gαi/o).[9][10] Activation of this pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of the second messenger cyclic AMP (cAMP).[10][11] This reduction in cAMP can modulate the activity of various downstream effectors, including Protein Kinase A (PKA).[12]

Caption: Canonical Gαi/o-coupled signaling pathway of the Dopamine D3 receptor.

Experimental Protocols

The characterization of this compound's activity relies on a suite of standardized in vitro and in vivo pharmacological assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D3 receptor (e.g., CHO cells). Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer. Protein concentration is determined via a method like the Bradford assay.

-

Assay Setup: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]spiroperidol) with the prepared membranes.

-

Competition: Add increasing concentrations of the unlabeled test compound (this compound) to compete for binding with the radioligand.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Termination & Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Filters are washed with ice-cold buffer to remove non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins, an early event in GPCR signaling. It is used to determine the potency (EC50) and efficacy (Emax) of agonists.[13][14]

Methodology:

-

Membrane Preparation: Prepare membranes from cells expressing the D3 receptor as described for the binding assay.

-

Assay Buffer: The assay is performed in a buffer containing MgCl2, NaCl, and GDP, which are critical for regulating G protein activity.[15]

-

Assay Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the test compound (this compound). To determine antagonist activity, a fixed concentration of a known agonist (e.g., quinpirole) is also added.[7][15]

-

Incubation: Pre-incubate the plate at 30°C for approximately 15-30 minutes.[16]

-

Reaction Initiation: Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.[14][16]

-

Incubation: Incubate at 30°C for 60 minutes to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.[16]

-

Termination & Detection: The assay can be terminated by filtration (similar to the binding assay) or conducted in a homogeneous format using Scintillation Proximity Assay (SPA) beads.[13][14] For SPA, wheat germ agglutinin (WGA)-coated beads are added, which bind to the membranes. When [35S]GTPγS is bound to the G protein on the membrane, it comes into close proximity with the scintillant in the bead, producing a light signal that is detected.[13]

-

Data Analysis: The signal (counts per minute) is plotted against the log concentration of the ligand. Data are fitted to a sigmoidal dose-response curve to determine EC50 and Emax values. For antagonists, the pIC50 or pKb is calculated.[14][17]

Caption: General experimental workflow for a [35S]GTPγS binding assay.

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o coupling by quantifying the inhibition of cAMP production.

Methodology:

-

Cell Culture: Plate cells expressing the D3 receptor (e.g., CHO-K1 or NG108-15) in 96- or 384-well plates and grow to confluence.[18][19]

-

Assay Setup: Wash the cells and incubate them in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Antagonist/Inverse Agonist Mode: Add varying concentrations of the test compound (this compound).

-

Stimulation: Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin, to induce cAMP production.[2]

-

Incubation: Incubate for a defined period (e.g., 30-45 minutes) at 37°C.[19]

-

Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit, commonly based on competitive immunoassay principles like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ELISA.[18][20]

-

Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gαi/o-coupled D3 receptor. Data are plotted to determine the IC50 of the test compound for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing insight into the in vivo effects of a compound.[21][22][23]

Methodology:

-

Surgical Implantation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting a brain region rich in D3 receptors, such as the nucleus accumbens or striatum.[21] Secure the cannula with dental cement. Allow the animal to recover for several days.[23]

-

Probe Insertion: On the day of the experiment, place the animal in a microdialysis chamber. Gently insert a microdialysis probe through the guide cannula into the target brain region.[21][23]

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[22][23]

-

Equilibration & Baseline: Allow the system to equilibrate for 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter levels.[23]

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

-

Sample Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using a highly sensitive analytical method, typically HPLC with electrochemical detection (HPLC-ECD).[24]

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline level for each animal. Plot the time course of neurotransmitter changes in response to the drug administration.

Caption: Workflow for an in vivo microdialysis experiment.

Summary of In Vivo Pharmacology

Preclinical studies have demonstrated that this compound can modulate the effects of psychostimulants. It has been shown to reduce cocaine-seeking behavior in rats, particularly when that behavior is triggered by drug-associated cues.[3][4][25] However, it does not appear to have rewarding properties on its own and is not self-administered by rhesus monkeys.[1][4] In some models, it attenuates the rewarding effects of cocaine.[26] These findings suggest that by acting as a partial agonist, this compound may stabilize the dopaminergic system, occupying D3 receptors to prevent full activation by dopamine surges associated with drug cues, while providing enough tone to mitigate withdrawal symptoms. Its effects in models of Parkinson's disease have been more complex, with some studies showing it can reduce L-DOPA-induced dyskinesia, but potentially at the cost of worsening parkinsonian symptoms.[3][27]

Conclusion

This compound is a high-affinity dopamine D3 receptor ligand whose functional profile is nuanced. While binding assays confirm its potent and selective affinity for the D3 receptor, functional assays reveal a context-dependent intrinsic activity, ranging from partial agonism (cAMP, mitogenesis assays in NG108-15 cells) to antagonism ([35S]GTPγS, microphysiometry in CHO cells, and in vivo electrophysiology).[2][3][4][6][7] This "protean" agonist profile may be therapeutically advantageous, particularly for treating addiction. By providing a stabilizing influence on the D3 receptor—blocking the full effect of synaptic dopamine while maintaining a basal level of receptor stimulation—this compound represents a key pharmacological tool and a lead compound for developing novel treatments for substance use disorders and potentially other CNS conditions. A thorough understanding of the experimental systems used to characterize its activity is critical for interpreting its pharmacological effects and guiding future drug development efforts.

References

- 1. The D3R partial agonist, BP 897, attenuates the discriminative stimulus effects of cocaine and D-amphetamine and is not self-administered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 3. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BP 897, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine‐Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BP 897 and cocaine use [cocaine.wiki]

- 6. Evidence for antagonist activity of the dopamine D3 receptor partial agonist, BP 897, at human dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The dopamine D3 receptor partial agonist, BP 897, is an antagonist at human dopamine D3 receptors and at rat somatodendritic dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 10. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. benchchem.com [benchchem.com]

- 22. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. BP 897, partial dopamine D3 receptor agonists and cocaine [cocaine.wiki]

- 26. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Effect of the D3 dopamine receptor partial agonist BP897 [N-[4-(4-(2-methoxyphenyl)piperazinyl)butyl]-2-naphthamide] on L-3,4-dihydroxyphenylalanine-induced dyskinesias and parkinsonism in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

BP-897: A Technical Guide to its Selectivity for Dopamine D3 versus D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP-897, a naphthamide derivative, has garnered significant attention in the field of neuroscience and pharmacology due to its notable selectivity as a partial agonist for the dopamine D3 receptor (D3R) over the dopamine D2 receptor (D2R). This preferential interaction with the D3 receptor subtype has positioned this compound as a valuable pharmacological tool for investigating the physiological roles of D3 receptors and as a potential therapeutic agent for conditions such as substance use disorders. This technical guide provides an in-depth analysis of the binding and functional selectivity of this compound, complete with detailed experimental protocols and visualizations of the associated signaling pathways.

Data Presentation: Quantitative Analysis of this compound Selectivity

The selectivity of this compound for the dopamine D3 receptor over the D2 receptor has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data from published studies.

Table 1: Radioligand Binding Affinity of this compound at Dopamine D3 and D2 Receptors

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Selectivity (D2 Ki / D3 Ki) | Reference |

| Dopamine D3 | [3H]Spiperone | CHO | 0.92 | ~70-fold | [1][2][3] |

| Dopamine D2 | [3H]Spiperone | CHO | 61 | - | [1] |

Table 2: Functional Activity of this compound at Dopamine D3 and D2 Receptors

| Assay Type | Receptor | Cell Line | Parameter | Value | Functional Profile | Reference |

| cAMP Accumulation | Human D3 | NG 108-15 | EC50 | 1 nM | Partial Agonist | [1] |

| Acidification Rate | Human D3 | CHO | pKb | 9.43 | Antagonist | [3] |

| GTPγS Binding | Human D3 | CHO | pIC50 | 9.51 | Antagonist | [3] |

| Firing Rate of Dopaminergic Neurons (in vivo) | - | Rat | EC50 | 1.1 mg/kg (i.v.) | Antagonist | [3] |

| - | Dopamine D2 | - | - | - | Weak Antagonist | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the quantitative data tables.

Radioligand Competition Binding Assay

This protocol describes a typical radioligand competition binding assay to determine the binding affinity (Ki) of this compound for dopamine D3 and D2 receptors.

Objective: To determine the inhibitory constant (Ki) of this compound at recombinant human dopamine D3 and D2 receptors.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human dopamine D3 or D2 receptors.

-

Radioligand: [3H]Spiperone (a non-selective D2/D3 antagonist).

-

Test compound: this compound.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well microplate, add the following components in a final volume of 250 µL:

-

50 µL of assay buffer.

-

50 µL of varying concentrations of this compound (e.g., 0.01 nM to 10 µM).

-

50 µL of [3H]Spiperone at a final concentration close to its Kd for the respective receptor.

-

For total binding wells, add 50 µL of assay buffer instead of this compound.

-

For non-specific binding wells, add 50 µL of 10 µM haloperidol.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 2. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of BP-897 Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of BP-897, a potent and selective partial agonist for the dopamine D3 receptor. The following sections detail its binding affinity profile, comprehensive experimental protocols for key binding assays, and the signaling pathways associated with its mechanism of action.

Quantitative Binding Affinity Data

This compound exhibits a high affinity for the human dopamine D3 receptor, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity is a key characteristic of its pharmacological profile. The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below.

| Receptor | Ki (nM) | Selectivity (fold vs. D3) |

| Dopamine D3 | 0.92 | - |

| Dopamine D2 | 61 | 70 |

| Dopamine D1 | 3000 | >3000 |

| Dopamine D4 | 300 | >300 |

| Serotonin 5-HT1A | 84 | 91 |

| Serotonin 5-HT7 | 345 | 375 |

| α1-Adrenergic | 60 | 65 |

| α2-Adrenergic | 83 | 90 |

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

The following are detailed methodologies for conducting radioligand binding assays to determine the binding characteristics of this compound.

Radioligand Competitive Binding Assay

This assay is used to determine the affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

HEK293 cells transfected with the human dopamine D3 receptor.

-

Test compound (this compound).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Incubation Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[6]

-

Non-specific binding determinator (e.g., 10 µM haloperidol).[4]

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).[7]

-

Cell harvester.

-

Scintillation counter or gamma counter.

Procedure:

-

Membrane Preparation: Homogenize transfected HEK293 cells in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C. On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.[6]

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled test compound (this compound).[7] Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a competing ligand like haloperidol).[4][7]

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[4][6][7]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[6][7]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

-

Counting: Dry the filters and measure the radioactivity retained on them using a scintillation or gamma counter.[6][7]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound. Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can then be determined. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Radioligand Saturation Binding Assay

This assay is performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

Materials:

-

Same as for the competitive binding assay, but without the unlabeled test compound.

Procedure:

-

Membrane Preparation: Follow the same procedure as for the competitive binding assay.

-

Assay Setup: In a 96-well plate, add a fixed amount of cell membrane preparation to each well. Add increasing concentrations of the radioligand to a series of wells to determine total binding. In a parallel set of wells, add the same increasing concentrations of the radioligand along with a high concentration of an unlabeled competing ligand to determine non-specific binding.[8]

-

Incubation: Incubate the plates under the same conditions as the competitive binding assay to allow the binding to reach equilibrium.[9]

-

Filtration and Washing: Terminate the assay and wash the filters as described for the competitive binding assay.

-

Counting: Measure the radioactivity on the filters.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Plot the specific binding against the concentration of the radioligand. The resulting curve should be a rectangular hyperbola. The Kd (the concentration of radioligand that binds to 50% of the receptors at equilibrium) and Bmax (the maximum number of binding sites) can be determined by non-linear regression analysis of this curve.[8][10]

Signaling Pathways and Experimental Workflows

Dopamine D3 Receptor Signaling Pathway

Activation of the dopamine D3 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), primarily leads to the inhibition of adenylyl cyclase through its coupling to Gαi/o proteins.[11][12] This results in a decrease in intracellular cyclic AMP (cAMP) levels.[1][13] this compound, as a partial agonist, can modulate this pathway.[1][2] The D3 receptor can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[13][14]

Caption: Dopamine D3 Receptor Signaling Pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay.

Caption: Competitive Binding Assay Workflow.

Logical Relationship for Ki Determination

The determination of the inhibition constant (Ki) from a competitive binding assay follows a logical progression from the experimental measurement of the IC50 value, which is then corrected for the concentration and affinity of the radioligand used in the assay.

Caption: Logic for Ki Determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds | MDPI [mdpi.com]

- 5. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. graphpad.com [graphpad.com]

- 9. chem.uwec.edu [chem.uwec.edu]

- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]

- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 13. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

BP-897 Pharmacokinetics and Bioavailability in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BP-897 is a selective dopamine D3 receptor partial agonist that has been investigated for its therapeutic potential, particularly in the context of substance use disorders. Understanding its pharmacokinetic (PK) and bioavailability profile in preclinical rodent models is crucial for interpreting pharmacological data and designing further studies. This technical guide synthesizes the publicly available information on the pharmacokinetics and bioavailability of this compound in rodents.

It is important to note that while multiple sources allude to studies on the stability, metabolism, and pharmacokinetics of this compound, detailed quantitative data from these studies are largely absent from the public domain.[1][2] This guide therefore focuses on the available qualitative information, provides a representative experimental protocol for how such data would be generated, and visualizes key related processes.

Qualitative Pharmacokinetic and Bioavailability Profile

Studies have demonstrated that this compound is an active compound in the central nervous system (CNS) of rodents.[1] It has been effectively administered through multiple parenteral routes, including intravenous (i.v.), subcutaneous (s.c.), and intraperitoneal (i.p.).[1] The compound's effectiveness in behavioral models following these routes of administration suggests sufficient systemic absorption and distribution to the site of action in the brain.

Furthermore, research using this compound as a radioligand has indicated good brain bioavailability.[1] Despite the lack of specific quantitative values, the low doses at which this compound shows efficacy in rodent models of cocaine-seeking behavior (e.g., 0.5 mg/kg, i.p.) suggest high potency and, by extension, adequate bioavailability to the CNS.[1]

Data on Pharmacokinetic Parameters

As of the latest available information, specific quantitative pharmacokinetic parameters such as maximal plasma concentration (Cmax), time to reach maximal plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) for this compound in rodents have not been published. Similarly, precise oral bioavailability data is not publicly available.

Table 1: Summary of Available Information on this compound Administration in Rodents

| Parameter | Information | Species | Route of Administration |

| CNS Activity | Demonstrated | Rodents | i.v., s.c., i.p. |

| Brain Bioavailability | Described as "good" | Rodents | Not specified |

| Efficacious Doses | 0.5 - 2.0 mg/kg | Rats | i.p. |

Experimental Protocols

To generate the quantitative data that is currently unavailable, a typical pharmacokinetic study in rodents would be conducted as follows. This section provides a detailed methodology for such a key experiment.

Rodent Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile and bioavailability of this compound in male Sprague-Dawley rats following intravenous and oral administration.

Materials:

-

This compound (analytical grade)

-

Vehicle for i.v. administration (e.g., 5% DMSO, 40% PEG300, 55% saline)

-

Vehicle for oral (p.o.) administration (e.g., 0.5% methylcellulose in water)

-

Male Sprague-Dawley rats (250-300g), cannulated (jugular vein for i.v. dosing and blood sampling, carotid artery for serial sampling if required)

-

Dosing syringes and gavage needles

-

Blood collection tubes (e.g., K2-EDTA coated)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the study, with ad libitum access to food and water.

-

Dosing:

-

Intravenous (i.v.) Group: Administer this compound at a dose of 1 mg/kg as a slow bolus injection via the jugular vein cannula.

-

Oral (p.o.) Group: Administer this compound at a dose of 5 mg/kg via oral gavage.

-

-

Blood Sampling:

-

Collect serial blood samples (approximately 0.2 mL) from the jugular or carotid cannula at the following time points:

-

i.v. Group: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

p.o. Group: pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

-

Immediately place blood samples into K2-EDTA tubes and keep on ice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.

-

Harvest the supernatant (plasma) and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

-

Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of this compound.

-

Analyze the plasma samples from the study along with the calibration standards and quality controls.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

-

Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

-

Visualizations

Signaling Pathway of this compound

This compound acts as a partial agonist at the dopamine D3 receptor. Its mechanism involves binding to the D3 receptor, which is a G protein-coupled receptor (GPCR) that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Workflow for Rodent Pharmacokinetic Study

The following diagram outlines the logical flow of a typical pharmacokinetic study in rodents, from animal preparation to data analysis.

References

Investigating the Intrinsic Rewarding Effects of BP-897: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BP-897, a selective partial agonist for the dopamine D3 receptor, has been a subject of considerable preclinical investigation for its potential therapeutic applications, particularly in the context of substance use disorders. A key aspect of its preclinical profile is its purported lack of intrinsic rewarding effects, a characteristic that is highly desirable for a medication aimed at treating addiction. This technical guide provides an in-depth analysis of the experimental evidence supporting this claim, detailing the pharmacological properties of this compound, the methodologies of key behavioral and neurochemical assays, and the underlying signaling pathways. The data presented herein are intended to serve as a comprehensive resource for researchers and drug development professionals working on dopaminergic modulators and addiction pharmacotherapies.

Pharmacological Profile of this compound

This compound is characterized by its high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. Its functional activity is complex, exhibiting partial agonism or antagonism depending on the specific assay and the ambient dopamine tone. This dual activity is central to its therapeutic potential, as it may stabilize the dopaminergic system without causing the overstimulation associated with drugs of abuse.

Receptor Binding Affinity

The binding profile of this compound has been characterized in various radioligand binding assays. The compound demonstrates a significantly higher affinity for the dopamine D3 receptor compared to the D2 receptor, with moderate to low affinity for other neurotransmitter receptors.

| Receptor Subtype | K_i_ (nM) | Species/Tissue | Reference |

| Dopamine D3 | 0.92 | Human (recombinant) | [1] |

| Dopamine D2 | 61 | Human (recombinant) | [1] |

| Serotonin 5-HT₁ₐ | 84 | Not Specified | [1][2] |

| Adrenergic α₁ | 60 | Not Specified | [1][2] |

| Adrenergic α₂ | 83 | Not Specified | [1][2] |

| Dopamine D1 | > 1000 | Not Specified | [1] |

| Dopamine D4 | > 1000 | Not Specified | [1] |

Table 1: Receptor Binding Affinities (K_i_) of this compound.

Functional Activity

The functional activity of this compound is nuanced. In some in vitro systems, such as those measuring forskolin-stimulated cAMP accumulation, this compound acts as a partial agonist at the D3 receptor.[1][2] However, in other assays, like GTPγS binding, it can behave as an antagonist.[1][2][3] This context-dependent activity is a hallmark of partial agonists and is crucial to their modulatory effects in vivo.

In Vivo Behavioral Assays for Rewarding Effects

The intrinsic rewarding potential of a compound is typically assessed using behavioral paradigms that measure whether an animal will learn to associate a specific environment with the drug's effects (Conditioned Place Preference) or will actively work to receive the drug (Self-Administration).

Conditioned Place Preference (CPP)

The CPP paradigm is a classical conditioning model used to evaluate the motivational effects of a stimulus, in this case, a drug. A preference for the drug-paired environment is indicative of a rewarding effect, while avoidance suggests an aversive effect.

-

Apparatus: A standard three-chamber CPP apparatus is used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.

-

Habituation (Day 1): Animals (typically rats or mice) are allowed to freely explore all three chambers for a set period (e.g., 15-20 minutes) to establish baseline preference for each chamber. Animals showing a strong unconditioned preference for one of the conditioning chambers are often excluded.

-

Conditioning (Days 2-9): This phase typically consists of alternating daily sessions. On drug conditioning days, animals receive an injection of this compound (e.g., 0.05-2 mg/kg, i.p.) and are immediately confined to one of the conditioning chambers for a specific duration (e.g., 30 minutes).[4] On alternate days, they receive a vehicle injection and are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across subjects.

-

Post-Conditioning Test (Day 10): In a drug-free state, animals are placed in the central chamber and allowed free access to all chambers for a set period. The time spent in each of the conditioning chambers is recorded.

Studies have consistently shown that this compound, when administered alone, does not induce a conditioned place preference at various doses.[4] In fact, at higher doses (e.g., 1 mg/kg), it has been observed to produce a conditioned place aversion (CPA), suggesting that it may have aversive properties on its own.[4] This lack of rewarding effect is a critical piece of evidence for its potential as a non-addictive therapeutic agent.

Intravenous Self-Administration (IVSA)

The IVSA paradigm is considered the gold standard for assessing the reinforcing properties of a drug, as it measures the motivation of an animal to actively seek and take the drug.

-

Surgical Preparation: Animals (typically rats or rhesus monkeys) are surgically implanted with an indwelling intravenous catheter, usually in the jugular vein, which is connected to an external infusion pump.

-

Apparatus: Animals are placed in an operant conditioning chamber equipped with two levers (or other manipulanda). One lever is designated as "active" and the other as "inactive."

-

Acquisition Phase: Presses on the active lever result in the intravenous infusion of a drug solution, often paired with a cue light or tone. Presses on the inactive lever have no consequence. The number of lever presses required to receive an infusion can be manipulated (e.g., fixed-ratio or progressive-ratio schedules of reinforcement).

-

Testing: The rate of responding on the active versus the inactive lever is the primary measure of the drug's reinforcing efficacy.

In preclinical studies, this compound has not been found to be self-administered by rhesus monkeys, indicating a lack of reinforcing effects.[1][2] Furthermore, when administered as a pretreatment, this compound has been shown to reduce the self-administration of cocaine, highlighting its potential to decrease the rewarding effects of stimulants.[1][2]

Neurochemical Effects: In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in awake, freely moving animals. This provides a direct assessment of a drug's impact on neurochemistry.

Experimental Protocol: In Vivo Microdialysis

-

Surgical Implantation: A guide cannula is stereotaxically implanted into a target brain region, such as the nucleus accumbens, a key area in the brain's reward circuitry.

-

Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

-

Dialysate Collection: Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting fluid, the dialysate, is collected at regular intervals.

-

Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using highly sensitive analytical techniques, most commonly high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Effect of this compound on Extracellular Dopamine

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by modulating the intracellular signaling cascades downstream of the dopamine D3 receptor.

Dopamine D3 Receptor Signaling

The D3 receptor is a member of the D2-like family of dopamine receptors and is coupled to inhibitory G proteins (Gαi/o). Upon activation, the G protein dissociates, and the α and βγ subunits initiate downstream signaling events.

Caption: Dopamine D3 Receptor Signaling Cascade.

As a partial agonist, this compound's binding to the D3 receptor leads to a submaximal activation of these pathways compared to a full agonist like dopamine. This results in a dampening of the overall signal, which is thought to contribute to its therapeutic effects.

Experimental Workflow Summary

The investigation of the intrinsic rewarding effects of this compound follows a logical progression from in vitro characterization to in vivo behavioral and neurochemical assessments.

References

- 1. BP 897, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine‐Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for antagonist activity of the dopamine D3 receptor partial agonist, BP 897, at human dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BP-897 in Modulating Mesolimbic Dopamine Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BP-897, a selective partial agonist for the dopamine D3 receptor, has emerged as a significant pharmacological tool for investigating the complexities of the mesolimbic dopamine system. This system is critically implicated in reward, motivation, and the pathophysiology of substance use disorders. This technical guide provides an in-depth analysis of this compound's mechanism of action, its modulatory effects on mesolimbic dopamine pathways, and its therapeutic potential. We present a comprehensive summary of its binding affinities, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.

Introduction

The mesolimbic dopamine pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a cornerstone of the brain's reward circuitry. Dysregulation of this pathway is a hallmark of addiction. The dopamine D3 receptor, highly expressed in these limbic regions, represents a key target for therapeutic intervention.[1][2] this compound (N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-2-naphthamide) is a novel compound that exhibits high affinity and selectivity for the D3 receptor, acting as a partial agonist.[3][4] Its unique pharmacological profile has made it a valuable instrument in dissecting the role of the D3 receptor in modulating dopamine neurotransmission and its potential as a therapeutic agent for cocaine addiction.[2][3]

Mechanism of Action of this compound

This compound functions as a partial agonist at the dopamine D3 receptor and a weak antagonist at the D2 receptor.[5] Its high affinity for the D3 receptor allows it to effectively compete with endogenous dopamine. As a partial agonist, this compound elicits a submaximal response compared to a full agonist, thereby acting as a functional antagonist in the presence of high concentrations of dopamine, such as those induced by drugs of abuse like cocaine.[3] This dual functionality allows it to stabilize dopaminergic tone in the mesolimbic system.

Receptor Binding Profile

The selectivity of this compound for the dopamine D3 receptor over the D2 receptor is a key feature of its pharmacological profile. Quantitative data from various radioligand binding assays are summarized below.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Selectivity (D2/D3) | Reference |

| Dopamine D3 | [³H]Spiperone | CHO-hD3R Cells | 0.92 | ~70-fold | [3] |

| Dopamine D2 | [³H]Spiperone | CHO-hD2R Cells | 61 | - | [3] |

| Dopamine D3 | [³H]Spiperone | HEK-rD3 Cells | 0.125 ± 0.033 | ~2.2-fold | [6] |

| Dopamine D2 | [³H]Spiperone | HEK-rD2 Cells | 0.057 ± 0.013 | - | [6] |

| 5-HT1A | - | - | 84 | - | [2] |

| Adrenergic-α1 | - | - | 60 | - | [2] |

| Adrenergic-α2 | - | - | 83 | - | [2] |

Signaling Pathways

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[7] Activation of the D3 receptor by an agonist, including the partial agonism of this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Furthermore, D3 receptor activation has been shown to modulate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal plasticity and survival.[8][]

Modulation of Mesolimbic Dopamine Pathways

This compound's primary impact on the mesolimbic system is the normalization of dopamine neurotransmission. In states of hyperdopaminergia, such as that induced by cocaine, this compound acts as a functional antagonist, reducing the excessive dopaminergic signaling. Conversely, in a state of normal dopaminergic tone, its partial agonist activity provides a baseline level of D3 receptor stimulation.

Effects on Cocaine-Seeking Behavior

Preclinical studies have consistently demonstrated the efficacy of this compound in reducing cocaine-seeking behavior. In rodent models, this compound has been shown to decrease cue-induced reinstatement of cocaine self-administration without producing rewarding effects on its own.[2][3]

| Animal Model | Behavioral Paradigm | This compound Dose | Effect | Reference |

| Rat | Cocaine Self-Administration | 1 mg/kg, i.p. | Reduces cocaine-seeking behavior | [2] |

| Rhesus Monkey | Cocaine Self-Administration | up to 30 µg/kg, i.v. | Reduces cocaine self-administration | [10] |

| Rat | Cocaine-Induced Conditioned Place Preference | 0.5 and 1 mg/kg, i.p. | Impairs expression of cocaine CPP | [5] |

| Rat | Amphetamine-Induced Conditioned Place Preference | 1.0 and 2.0 mg/kg | Blocks expression of amphetamine CPP | [11] |

Experimental Protocols

Radioligand Binding Assay for D3 Receptor Affinity

This protocol is adapted from studies characterizing the binding of ligands to dopamine D3 receptors expressed in cell lines.[1][6]

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D3 receptor.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D3 receptor.

-

[³H]Spiperone (radioligand).

-

This compound (test compound).

-

Haloperidol or (+)-butaclamol (for determining non-specific binding).

-

Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.

-

Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 3.3 mg membrane protein/assay), a fixed concentration of [³H]Spiperone (e.g., 2 nM), and varying concentrations of this compound.[1]

-

Incubation: Incubate the plate at 25°C for 120 minutes to allow binding to reach equilibrium.[1]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Measurement

This protocol is a generalized procedure based on microdialysis studies in the nucleus accumbens of rodents.[12][13][14]

Objective: To measure extracellular dopamine levels in the nucleus accumbens of freely moving rats following administration of this compound.

Materials:

-

Adult male Wistar or Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Guide cannula.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

-

Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the nucleus accumbens. Allow for a recovery period.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.[12]

-

Drug Administration: Administer this compound (e.g., intraperitoneally).

-

Post-Drug Collection: Continue collecting dialysate samples for several hours.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

Histology: At the end of the experiment, verify the correct placement of the microdialysis probe.

Conditioned Place Preference (CPP)

This protocol is based on studies investigating the effects of this compound on cocaine-induced CPP in rats.[5][15][16]

Objective: To assess the effect of this compound on the rewarding properties of cocaine.

Materials:

-

Adult male rats.

-

Conditioned place preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues).

-

Cocaine hydrochloride.

-

This compound.

-

Saline solution.

Procedure:

-

Pre-conditioning (Day 1): Allow rats to freely explore the entire apparatus for a set period (e.g., 15-20 minutes) to determine any initial preference for one compartment.

-

Conditioning (Days 2-9):

-

On alternating days, administer cocaine (e.g., 20 mg/kg, i.p.) and confine the rat to one compartment for a set duration (e.g., 30 minutes).[15]

-

On the other days, administer saline and confine the rat to the other compartment.

-

To test the effect of this compound on the expression of CPP, administer this compound (e.g., 0.5 or 1 mg/kg, i.p.) before the test session.[5]

-

-

Test (Day 10): Place the rat in the central compartment (if applicable) and allow free access to all compartments for a set period. Record the time spent in each compartment.

-

Data Analysis: A significant increase in time spent in the cocaine-paired compartment compared to the saline-paired compartment indicates a conditioned place preference.

Summary and Future Directions

This compound has proven to be an invaluable pharmacological agent for elucidating the role of the dopamine D3 receptor in the mesolimbic dopamine system. Its partial agonist activity and selectivity for the D3 receptor make it a promising candidate for the treatment of substance use disorders, particularly cocaine addiction. The ability of this compound to modulate dopamine-dependent behaviors without producing intrinsic rewarding effects highlights the therapeutic potential of targeting the D3 receptor.

Future research should focus on further delineating the downstream signaling pathways modulated by this compound and its long-term effects on neuronal plasticity within the mesolimbic system. Clinical trials are necessary to translate the promising preclinical findings into effective therapeutic strategies for addiction. The continued investigation of D3 receptor modulators like this compound will undoubtedly advance our understanding of the neurobiology of addiction and pave the way for novel treatment approaches.

References

- 1. mdpi.com [mdpi.com]

- 2. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Bioprojet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of a dopamine D3 receptor ligand, BP 897, on acquisition and expression of food-, morphine-, and cocaine-induced conditioned place preference, and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine D3 Receptor Modulates Akt/mTOR and ERK1/2 Pathways Differently during the Reinstatement of Cocaine-Seeking Behavior Induced by Psychological versus Physiological Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The D3R partial agonist, BP 897, attenuates the discriminative stimulus effects of cocaine and D-amphetamine and is not self-administered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The dopamine D(3) receptor-preferring partial agonist BP 897 dose-dependently attenuates the expression of amphetamine-conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extracellular concentration and in vivo recovery of dopamine in the nucleus accumbens using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Individual differences in cocaine-induced conditioned place preference in male rats: Behavioral and transcriptomic evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

BP-897 and its Impact on Neuroplasticity in Addiction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug addiction is a chronic, relapsing brain disorder characterized by compulsive drug-seeking and use despite adverse consequences. A key underlying mechanism is the drug-induced alteration of neural circuits, a phenomenon known as neuroplasticity. These long-lasting changes in brain structure and function are thought to drive the persistent nature of addiction. The dopamine D3 receptor has emerged as a promising target for therapeutic intervention in addiction, and BP-897, a selective D3 receptor partial agonist, has shown potential in preclinical models. This technical guide provides an in-depth overview of the known and potential effects of this compound on neuroplasticity in the context of addiction, summarizing key preclinical findings, outlining relevant signaling pathways, and detailing experimental protocols for further investigation.

Pharmacological Profile of this compound

This compound is a potent and selective ligand for the dopamine D3 receptor. Its pharmacological activity is complex, exhibiting partial agonist or antagonist effects depending on the specific cellular context and the presence of dopamine. This dual activity is a key feature of its therapeutic potential, allowing it to modulate dopamine signaling in a state-dependent manner. In conditions of low dopaminergic tone, such as during withdrawal, its partial agonism may provide a stabilizing effect. Conversely, in the presence of high dopamine levels induced by drugs of abuse, it can act as a functional antagonist, dampening the drug's rewarding effects.[1]

Binding Affinities and Functional Activity

| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Human Dopamine D3 | 0.92 | Partial Agonist/Antagonist | [2][3][4] |

| Human Dopamine D2 | 61 | Partial Agonist/Antagonist | [2] |

| Human Serotonin 5-HT1A | 84 | Moderate Affinity | [2][3][4] |

| Human Adrenergic-α1 | 60 | Moderate Affinity | [2][3][4] |

| Human Adrenergic-α2 | 83 | Moderate Affinity | [2][3][4] |

Preclinical Efficacy of this compound in Addiction Models

Numerous preclinical studies have demonstrated the efficacy of this compound in reducing drug-seeking behaviors for various substances of abuse, most notably cocaine.

Effects on Drug-Seeking and Relapse Behavior

| Animal Model | Drug of Abuse | This compound Dose | Effect | Reference(s) |

| Rat | Cocaine | 1 mg/kg, i.p. | Reduces cocaine-seeking behavior | [2][4] |

| Rat | Cocaine | 0.05, 0.5, and 1 mg/kg | Dose-dependent decrease in responses for cocaine | [5] |

| Rhesus Monkey | Cocaine | up to 30 µg/kg, i.v. | Reduces cocaine self-administration; not self-administered | [2][4][6][7] |